
Guanine
Overview
Description
Guanine (C₅H₅N₅O) is a purine nucleobase integral to DNA and RNA, where it pairs with cytosine via hydrogen bonding. Beyond its genetic role, this compound has emerged as a novel plant elicitor, activating broad-spectrum immune responses against bacterial and fungal pathogens. Recent studies demonstrate that this compound induces reactive oxygen species (ROS) accumulation, callose deposition, and mitogen-activated protein kinase (MAPK) phosphorylation in plants like Arabidopsis and rice . Its mechanism involves ethylene (ET) and jasmonic acid (JA) signaling pathways, independent of salicylic acid (SA), making it distinct from conventional defense activators .
Preparation Methods
Chemical Synthesis Methods
Traditional Chemical Synthesis
Traditional guanine synthesis routes often involve multi-step processes starting from simple precursors. A notable method involves the polymerization of ammonium cyanide (NH₄CN) under controlled conditions. For instance, heating 10 mol·L⁻¹ NH₄CN at 80°C for 24 hours yields 0.0007% this compound, while freezing 0.1 mol·L⁻¹ NH₄CN at -20°C for 25 years increases the yield to 0.0035% . These results suggest that low-temperature, long-duration reactions favor this compound formation, possibly mimicking prebiotic conditions.
The Fischer–Tropsch synthesis represents another classical approach. Heating an equimolar gas mixture of CO, H₂, and NH₃ to 700°C for 15–24 minutes, followed by cooling and reheating to 100–200°C with an alumina catalyst, produces this compound and uracil :
2 + 10\text{NH}3 \rightarrow 2\text{C}5\text{H}8\text{N}5\text{O} \, (\text{this compound}) + 8\text{H}2\text{O}
This method, while historically significant, suffers from low selectivity and energy-intensive conditions, limiting its industrial applicability.
One-Pot Synthesis Approaches
Modern advancements prioritize streamlined protocols to enhance efficiency. The CN1966504A patent describes a one-pot method using guanidine nitrate and ethyl cyanoacetate as starting materials . Key steps include:
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Cyclization : Guanidine nitrate and ethyl cyanoacetate undergo cyclization to form 2,4-diamino-6-hydroxypyrimidine.
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Nitrosation/Reduction : Sequential addition of sodium nitrite, formamide, and a reducing agent (e.g., sodium dithionite) facilitates nitrosation and reduction.
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Purification : Acid treatment (2–4N HCl) with activated carbon decolorization and pH adjustment yields this compound with >90% purity .
This method eliminates intermediate isolation, reducing synthesis time from days to hours. A comparative analysis reveals that adjusting the HCl concentration during purification minimizes byproducts, achieving a final yield of 78–82% .
Similarly, the CN114380832A patent outlines a one-step synthesis using 2,4-diamino-5-nitroso-6-hydroxypyrimidine and formamide . Heating the mixture to 160–180°C in the presence of sodium dithionite triggers formylation and dehydration, producing this compound with 85% yield. The reaction mechanism involves:
4\text{H}6\text{N}6\text{O} + \text{HCONH}2 \rightarrow \text{C}5\text{H}5\text{N}5\text{O} + \text{NH}3 + \text{CO}_2
This method’s scalability is enhanced by gas recovery systems for ammonia and carbon dioxide, addressing environmental concerns .
Bio-Inspired Synthesis Techniques
Morphological and Crystallographic Control
Biological systems produce β-phase anhydrous this compound (β-AG) microplatelets with exceptional optical properties. Emulating this, Chen et al. developed a precipitation method using This compound sodium hydroxide in formamide with poly(1-vinylpyrrolidone-co-vinyl acetate) as a morphological additive . Key outcomes include:
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Size Control : Crystals averaging 20 μm in diameter and 110 nm in thickness.
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Phase Purity : >95% β-AG content due to kinetic control during precipitation.
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Optical Properties : Structural coloration and pearlescence comparable to biological this compound .
Introducing this compound analogs (e.g., hypoxanthine, xanthine) reduces synthesis temperature from 60°C to 40°C and enables polymorph selection between α-AG and β-AG . Turbidity experiments confirm that β-AG formation follows a kinetically driven pathway, with precipitation rates 3× faster than α-AG .
Multicomponent Synthesis Using Prebiotic Compounds
A novel approach leverages aminomalononitrile (AMN) and urea to synthesize this compound analogs under prebiotic conditions . Reacting AMN with trimethyl orthoacetate and glycine derivatives in 2-methyltetrahydrofuran (2-MeTHF) at 200°C for 2 minutes yields diaminopurine precursors, which are subsequently hydrolyzed to this compound . This method aligns with hypotheses about this compound’s abiotic origin, achieving 65–70% yield under optimized conditions.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be hydrolyzed with strong acid to produce glycine, ammonia, carbon dioxide, and carbon monoxide . This compound oxidizes more readily than adenine, another purine-derivative base in DNA .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products:
Oxidation: Xanthine and uric acid are common oxidation products of this compound.
Reduction: Reduced forms of this compound include dihydrothis compound.
Substitution: Substituted this compound derivatives can include alkylated or acylated this compound.
Scientific Research Applications
Supramolecular Chemistry
Guanine Quartets : One of the most significant applications of this compound is its ability to form G-quadruplexes (G4), which are structures formed by the self-association of this compound molecules. These G4 structures are stabilized by hydrogen bonding and can serve as scaffolds for supramolecular assemblies.
- Applications :
- Nanotechnology : G4 structures are utilized in the development of nanoscale materials and devices. They can be engineered to respond to environmental stimuli such as pH and temperature, making them versatile for various applications in nanotechnology .
- Drug Delivery Systems : this compound-based assemblies can be designed to encapsulate therapeutic agents, enhancing their delivery and efficacy .
Application Area | Description | Example Use Case |
---|---|---|
Nanotechnology | Formation of nanostructures using G-quadruplexes | Development of nanoscale sensors |
Drug Delivery | Encapsulation of drugs within G-quadruplexes | Targeted cancer therapy |
Biosensing | Use of this compound-based structures for detecting biomolecules | Sensors for disease markers |
Chemical Biology
Gene Regulation : this compound plays a pivotal role in gene expression regulation through its involvement in riboswitches—RNA elements that can change their conformation in response to ligand binding.
- Mechanism : The binding of this compound to specific riboswitches can lead to conformational changes that either promote or inhibit gene expression, providing insights into regulatory mechanisms at the molecular level .
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC) : this compound can be quantitatively analyzed using advanced chromatographic techniques.
- Methodology : A highly sensitive assay utilizing HPLC with electrochemical detection has been developed, allowing for the detection of low concentrations of this compound in biological samples. This method is particularly useful for analyzing nucleic acids, enabling researchers to assess DNA and RNA integrity .
Analytical Technique | Detection Limit | Application Area |
---|---|---|
HPLC with ECD | 0.2 ng per sample | Analysis of nucleic acids |
Electrochemical Methods | Sensitive detection of this compound | Biochemical assays |
Material Science
Hydrogels and Biomaterials : this compound derivatives are increasingly being explored for use in hydrogels due to their ability to self-assemble into stable networks.
- Properties : These hydrogels exhibit tunable mechanical properties and biocompatibility, making them suitable for applications in tissue engineering and regenerative medicine .
Case Studies
- Nanotube Formation : Research has demonstrated that modified guanines can self-assemble into micrometer-long nanotubes when subjected to specific ionic conditions. These structures have potential applications in drug delivery and as scaffolds for tissue engineering .
- Riboswitch Functionality : A study highlighted how this compound binding affects the conformational dynamics of riboswitches, influencing gene expression in bacterial systems. This insight could lead to novel antimicrobial strategies targeting gene regulation pathways .
Mechanism of Action
Guanine exerts its effects primarily through its role in nucleic acids. It pairs with cytosine in DNA and RNA, forming stable hydrogen bonds that are crucial for the structure and function of these molecules . This compound can also participate in the formation of G-quadruplex structures, which are involved in the regulation of gene expression and the maintenance of genomic stability . Additionally, this compound derivatives can inhibit enzymes such as purine nucleoside phosphorylase, affecting purine metabolism .
Comparison with Similar Compounds
Guanine vs. Other Nucleotides
Nucleotides like adenine, cytosine, and uracil share structural similarities with this compound but differ in elicitor activity:
Key Findings :
- This compound uniquely activates JA/ET pathways, while uracil primarily triggers SA-dependent responses .
- Structural specificity (purine vs. pyrimidine) influences receptor binding and signaling outcomes .
This compound vs. Plant Defense Hormones
This compound’s JA/ET-dependent mechanism contrasts with classical phytohormones:
Key Findings :
- This compound outperforms standalone JA or ET treatments, likely due to synergistic pathway activation .
- In SA-deficient NahG mutants, this compound retains efficacy, unlike SA-based elicitors .
This compound vs. Structural Analogs
This compound’s purine analogs exhibit divergent biological roles:
Key Findings :
- The C2-amino group in this compound is critical for receptor binding (e.g., OsCOI1b in rice), absent in xanthine .
This compound in Non-Plant Contexts
Biological Activity
Guanine is one of the four primary nucleobases found in the nucleic acids DNA and RNA, playing a crucial role in various biological processes. Its unique properties allow it to participate in the formation of G-quadruplexes, which are secondary structures that have significant implications in cellular biology, including gene regulation, telomere maintenance, and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, its role in G-quadruplex formation, and relevant case studies.
This compound and G-Quadruplex Formation
This compound can form G-quadruplexes (G4), which are stable structures consisting of stacked this compound quartets stabilized by Hoogsteen hydrogen bonds. These structures can form in both DNA and RNA sequences rich in this compound. The formation of G4s is influenced by various factors, including the presence of monovalent cations (e.g., Na and K) and specific nucleotide sequences .
Mechanisms of G-Quadruplex Formation
The kinetics of G4 formation can vary significantly based on the sequence context. Some sequences fold rapidly, while others require the assistance of protein chaperones or helicases for efficient folding . The biological relevance of G4s is underscored by their involvement in critical cellular processes such as transcription regulation and DNA replication .
Biological Activities Associated with this compound
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Antiproliferative Activity :
This compound-rich oligonucleotides (GROs) have been shown to exhibit selective antiproliferative activity against cancer cells. For example, the GRO AS1411 has reached phase II clinical trials for treating acute myeloid leukemia and renal cell carcinoma. The antiproliferative effect is attributed to this compound-based degradation products that exhibit cytotoxicity . -
Gene Regulation :
G-quadruplexes formed by this compound can regulate gene expression by influencing transcription factor binding and RNA polymerase activity. Their presence in promoter regions can lead to downregulation or upregulation of gene transcription . -
Antiviral Properties :
Recent studies have indicated that G4 structures may play a role in inhibiting viral replication. For instance, this compound quadruplexes formed in the RNA genome of the tick-borne encephalitis virus (TBEV) were shown to affect viral RNA synthesis and replication fitness .
Case Study 1: Antiproliferative Effects of GROs
A study investigated the antiproliferative effects of various this compound-based compounds on Jurkat E6-1 cells. The results indicated that this compound, guanosine, and deoxyguanosine exhibited significant concentration-dependent cytotoxicity, with IC50 values ranging from 14 to 18 μM . This study highlights the potential use of this compound-rich compounds as therapeutic agents in cancer treatment.
Case Study 2: G-Quadruplexes in Viral Genomes
Research identified seven putative G-quadruplexes within the RNA genome of TBEV. These structures were confirmed through biophysical methods and were found to interact with known G4 ligands, impacting RNA synthesis by viral polymerases . This suggests a potential target for antiviral drug development.
Table 1: Biological Activity Data from G4LDB 2.2
Activity Level | Previous Data | Updated Data |
---|---|---|
Molecular Interaction | 1955 | 18595 |
Biological Activity (Molecular) | 1105 | 1642 |
Biological Activity (Cellular) | 1691 | 8096 |
Biological Activity (In Vivo) | 0 | 357 |
This table reflects significant increases in recorded activities associated with G-quadruplex ligands, indicating growing interest and research into their biological roles .
Q & A
Basic Research Questions
Q. What experimental techniques are most reliable for quantifying guanine in nucleic acid extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV-Vis spectrophotometry is widely used due to its precision in separating and quantifying nucleobases. For validation, cross-check results with mass spectrometry (MS) to confirm this compound-specific fragmentation patterns . Ensure calibration curves are constructed using purified this compound standards to minimize matrix interference .
Q. How can researchers minimize artifactual oxidation of this compound during DNA extraction?
- Methodological Answer : Perform extractions under inert atmospheres (e.g., argon) and use chelating agents like EDTA to sequester metal ions that catalyze oxidation. Include negative controls (e.g., samples without enzymatic digestion) to assess baseline oxidation levels. Store samples at -80°C with desiccants to prevent hydrolytic damage .
Q. What statistical approaches are appropriate for analyzing this compound-cytosine (GC) content variations across genomic regions?
- Methodological Answer : Use sliding-window algorithms (e.g., 1-kb windows) to calculate GC skew and content. Apply non-parametric tests like the Kolmogorov-Smirnov test to compare distributions between regions. For large datasets, leverage tools like CodonW or custom Python scripts with Biopython libraries .
Advanced Research Questions
Q. How can contradictory findings about this compound’s role in G-quadruplex stability be resolved?
- Methodological Answer : Systematically vary experimental conditions (e.g., ionic strength, pH, temperature) and employ circular dichroism (CD) spectroscopy to track structural transitions. Compare results with molecular dynamics simulations to isolate thermodynamic vs. kinetic contributions. Replicate studies using orthogonal techniques like NMR or single-molecule FRET .
Q. What strategies validate the functional impact of post-transcriptional this compound modifications (e.g., 8-oxothis compound) in cellular models?
- Methodological Answer : Combine CRISPR/Cas9-edited cell lines (e.g., OGG1 knockouts) with LC-MS/MS to quantify modification levels. Use ribosome profiling to assess translation efficiency and RNA immunoprecipitation (RIP) to identify binding proteins. Cross-reference with transcriptomic data to distinguish direct effects from bystander responses .
Q. How should researchers design experiments to investigate this compound’s photostability in prebiotic chemistry scenarios?
- Methodological Answer : Simulate prebiotic conditions (e.g., UV radiation, mineral catalysts) in photoreactors and monitor this compound degradation via time-resolved spectroscopy. Include isotopically labeled this compound (e.g., ¹⁵N) to track reaction pathways. Validate findings using ab initio quantum mechanical calculations to model photochemical pathways .
Q. What methodologies address discrepancies in this compound’s Raman spectroscopic signatures under varying hydration states?
- Methodological Answer : Conduct controlled humidity experiments using atomic force microscopy (AFM)-Raman systems. Compare results with density functional theory (DFT) simulations of this compound’s vibrational modes in hydrated vs. anhydrous environments. Use multivariate analysis (e.g., PCA) to deconvolute overlapping peaks .
Q. Methodological Best Practices
- Data Presentation : Avoid duplicating data in text and figures. Use tables for raw quantitative data (e.g., HPLC retention times) and figures for trends (e.g., GC content heatmaps) .
- Reproducibility : Document synthesis protocols for this compound derivatives in the Experimental section, including purity thresholds (e.g., ≥95% by NMR) and spectral accession codes .
- Literature Review : Prioritize primary sources indexed in PubMed or Web of Science. Use Google Scholar’s citation tracking to identify seminal papers on this compound biochemistry .
Properties
IUPAC Name |
2-amino-1,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTPUPDQBNUYGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Record name | guanine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Guanine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052476 | |
Record name | Guanine | |
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Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid | |
Record name | Guanine | |
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Record name | Guanine | |
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Boiling Point |
BOILING POINT: SUBLIMES | |
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Solubility |
CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C | |
Record name | Guanine | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanine | |
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Color/Form |
SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE | |
CAS No. |
73-40-5 | |
Record name | Guanine | |
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Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro- | |
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Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
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Melting Point |
360 °C (DECOMP), 360 °C | |
Record name | Guanine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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